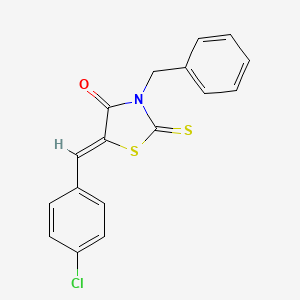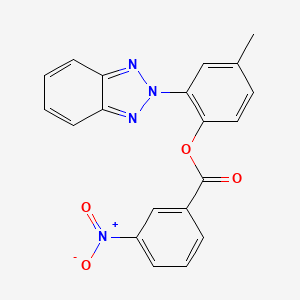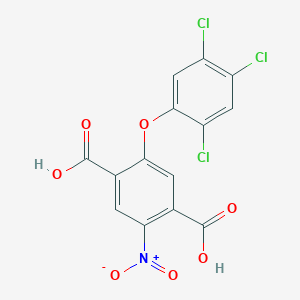![molecular formula C14H11N3O4 B11710980 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H11N3O5. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzohydrazide moiety linked to a nitrophenyl group through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets through various pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide: Similar structure but with an additional hydroxyl group, enhancing its antioxidant properties.
3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Contains bromine atoms, which may enhance its antimicrobial activity.
4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Contains a tert-butyl group, which may improve its stability and lipophilicity.
These comparisons highlight the unique features of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide, such as its specific functional groups and their impact on its chemical and biological properties.
Propriétés
Formule moléculaire |
C14H11N3O4 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O4/c18-13-7-6-12(17(20)21)8-11(13)9-15-16-14(19)10-4-2-1-3-5-10/h1-9,18H,(H,16,19)/b15-9+ |
Clé InChI |
OJZRHFIBPAONQO-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710909.png)
![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol](/img/structure/B11710910.png)
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)



![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)


![4-chloro-2-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11710972.png)
![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
